RNase L Activation vs. Niclosamide
4′,5-Dichlorosalicylanilide activates RNase L with an IC₅₀ of 2.30 nM, as measured by the concentration required for 50% inhibition of protein synthesis in mouse L-cell extracts [1]. This represents an exceptionally potent activation of the 2-5A-dependent endoribonuclease pathway, a mechanism implicated in broad-spectrum antiviral defence. Patent WO2009124184A2 discloses methods of activating RNase L using salicylanilide derivatives, confirming the translational relevance of this mechanism [2]. By contrast, niclosamide – the most widely studied salicylanilide – is not characterised as a potent RNase L activator; its primary recognised mechanism is uncoupling of mitochondrial oxidative phosphorylation. No published IC₅₀ value for niclosamide in an equivalent RNase L activation assay could be identified, indicating that this mechanistic axis is a differentiating feature of the 4′,5-dichloro substitution pattern.
| Evidence Dimension | RNase L activation potency (protein synthesis inhibition) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM (4′,5-dichlorosalicylanilide) |
| Comparator Or Baseline | Niclosamide: no published IC₅₀ in equivalent RNase L activation assay; primary mechanism is mitochondrial uncoupling (class-level baseline). |
| Quantified Difference | Not quantifiable as a fold difference due to absence of comparator data in the same assay; qualitative mechanistic differentiation established. |
| Conditions | Mouse L-cell extracts; protein synthesis inhibition measured as functional readout of RNase L activation. |
Why This Matters
For antiviral drug discovery programs targeting the interferon/RNase L pathway, this compound offers a mechanistically distinct starting point that cannot be replicated by simply purchasing niclosamide or unsubstituted salicylanilide.
- [1] BindingDB. Affinity data for 4′,5-dichlorosalicylanilide – RNase L activation (BDBM50025002). IC₅₀ = 2.30 nM. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?energyterm=kJ/mole&tag=r20&reactant1=2-5A-dependent+ribonuclease&reactant2=BDBM50025002 (accessed 2026-04-24). View Source
- [2] Jha, B. et al. Methods of Activating RNase L. International Patent Application WO2009124184A2, published 8 October 2009. View Source
